molecular formula C11H15N3OS B5346063 2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol

2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol

Cat. No. B5346063
M. Wt: 237.32 g/mol
InChI Key: VXMGUKNRCOQQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ETP-46464 and belongs to the class of thieno[2,3-d]pyrimidines.

Mechanism of Action

Aurora A kinase is a serine/threonine protein kinase that plays a critical role in the regulation of cell division and proliferation. It is overexpressed in various types of cancer cells and is considered a promising target for cancer therapy. ETP-46464 binds to the ATP-binding site of Aurora A kinase and inhibits its activity, leading to the disruption of cell division and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ETP-46464 have been extensively studied in preclinical models. Studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells. It also inhibits tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of ETP-46464 is its potent antitumor activity against various types of cancer cells. This compound also has a favorable pharmacokinetic profile, making it a promising candidate for further development as an anticancer drug. However, the limitations of ETP-46464 include its low solubility and potential toxicity at high doses.

Future Directions

There are several future directions for the research on ETP-46464. One of the main directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of ETP-46464 as a combination therapy with other anticancer agents. Furthermore, the development of ETP-46464 as a prodrug or nanoparticle formulation may enhance its therapeutic efficacy and reduce its toxicity. Finally, the preclinical and clinical studies on ETP-46464 should be continued to evaluate its safety and efficacy as an anticancer drug.
In conclusion, ETP-46464 is a promising compound with potent antitumor activity and a favorable pharmacokinetic profile. The research on this compound has focused on its potential applications in cancer treatment, and several future directions have been identified for further investigation.

Synthesis Methods

The synthesis of ETP-46464 involves the reaction of 2-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidine-4-carboxylic acid with ethylene glycol in the presence of a suitable catalyst. The reaction proceeds through an esterification process to form the desired compound.

Scientific Research Applications

The scientific research on ETP-46464 has focused on its potential applications in the field of cancer treatment. Studies have shown that this compound has potent antitumor activity against various types of cancer cells, including ovarian, breast, and lung cancer. The mechanism of action of ETP-46464 involves the inhibition of the enzyme Aurora A kinase, which is involved in cell division and proliferation.

properties

IUPAC Name

2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-3-8-6-9-10(12-4-5-15)13-7(2)14-11(9)16-8/h6,15H,3-5H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMGUKNRCOQQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2S1)C)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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